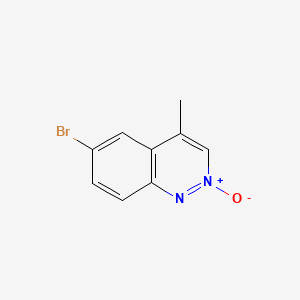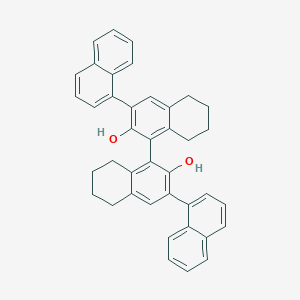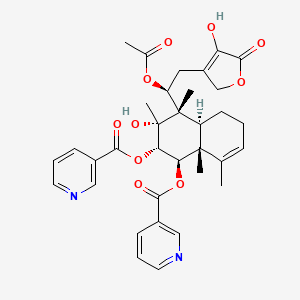
n-ButylaMine-ND2 DCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butylamine-ND2 DCl is a chemical compound that is commonly used in various fields such as medical research, environmental research, and industrial research. It is a derivative of n-butylamine, which is a primary amine used in the production of various chemicals.
Métodos De Preparación
The preparation of n-butylamine involves mixing n-butanol, ammonia, and hydrogen in a mole ratio of 1: (2-7): (3-7), reacting at 160-220°C under the pressure of 0.3-0.8 MPa at the air speed of 0.15-0.6 h^-1 under the action of a catalyst . This method has the technical advantages of mild reaction conditions, high yield, and low cost. Industrial production methods often involve the reaction of ammonia and alcohols over alumina .
Análisis De Reacciones Químicas
n-Butylamine-ND2 DCl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes substitution reactions with halogens and other electrophiles.
Condensation: It can condense with carbonyl compounds to form imines and other derivatives.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. Major products formed from these reactions include substituted amines, imines, and other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
n-Butylamine-ND2 DCl is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of rubber, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of n-Butylamine-ND2 DCl involves its interaction with various molecular targets and pathways. It can form complexes with metal ions and undergoes typical amine reactions such as alkylation, acylation, and condensation . These interactions can affect enzyme activity, protein function, and other biological processes.
Comparación Con Compuestos Similares
n-Butylamine-ND2 DCl can be compared with other similar compounds such as:
- sec-Butylamine
- tert-Butylamine
- Isobutylamine
These compounds share similar chemical properties but differ in their molecular structure and reactivity. This compound is unique due to its specific isotopic labeling and its applications in stable isotope research .
Propiedades
Número CAS |
156235-87-9 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
0 |
Sinónimos |
n-ButylaMine-ND2 DCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)

![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)
